![molecular formula C20H23N3O3 B3858994 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine](/img/structure/B3858994.png)
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine
Overview
Description
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine, also known as MPP, is a compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine is complex and involves the modulation of several neurotransmitter systems. 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has been shown to bind to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has also been shown to have an inhibitory effect on acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine can increase serotonin and dopamine release in brain tissue. 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has been shown to have neuroprotective effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine in lab experiments is that it has a well-established synthesis method and has been extensively studied in the literature. 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine is also relatively easy to administer and has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the central nervous system. However, one limitation of using 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine in lab experiments is that it can be difficult to interpret the results due to its complex mechanism of action.
Future Directions
For research on 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine include the investigation of its potential use in the treatment of neurological disorders and the development of new 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine analogs.
Scientific Research Applications
1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has been studied for its potential use in a variety of scientific research applications. One area of research where 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has been particularly useful is in the study of the central nervous system. 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-17-6-5-15-12-16(14-26-18(15)13-17)20(24)23-10-8-22(9-11-23)19-4-2-3-7-21-19/h2-7,13,16H,8-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDXDZIIEDURIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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